molecular formula C12H22O2 B13325505 4-tert-Butyl-1-methoxycyclohexane-1-carbaldehyde

4-tert-Butyl-1-methoxycyclohexane-1-carbaldehyde

Cat. No.: B13325505
M. Wt: 198.30 g/mol
InChI Key: DYBOOOAGBGJVAF-UHFFFAOYSA-N
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Description

4-tert-Butyl-1-methoxycyclohexane-1-carbaldehyde is an organic compound with a complex structure that includes a cyclohexane ring substituted with a tert-butyl group, a methoxy group, and an aldehyde functional group

Preparation Methods

The synthesis of 4-tert-Butyl-1-methoxycyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with tert-butyl bromide in the presence of a strong base, followed by the introduction of a methoxy group through methylation. The final step involves the oxidation of the resulting intermediate to form the aldehyde group. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-tert-Butyl-1-methoxycyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-tert-Butyl-1-methoxycyclohexane-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-1-methoxycyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and tert-butyl groups can influence the compound’s hydrophobicity and steric properties, affecting its binding affinity and specificity.

Comparison with Similar Compounds

4-tert-Butyl-1-methoxycyclohexane-1-carbaldehyde can be compared with similar compounds such as:

    4-tert-Butylcyclohexanecarbaldehyde: Lacks the methoxy group, which affects its reactivity and applications.

    4-tert-Butyl-1-methylcyclohexane: Lacks both the methoxy and aldehyde groups, resulting in different chemical properties and uses.

    4-tert-Butyl-1-hydroxycyclohexane:

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

4-tert-butyl-1-methoxycyclohexane-1-carbaldehyde

InChI

InChI=1S/C12H22O2/c1-11(2,3)10-5-7-12(9-13,14-4)8-6-10/h9-10H,5-8H2,1-4H3

InChI Key

DYBOOOAGBGJVAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C=O)OC

Origin of Product

United States

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